molecular formula C19H24F2N2O2 B2614756 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide CAS No. 328031-34-1

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide

Cat. No.: B2614756
CAS No.: 328031-34-1
M. Wt: 350.41
InChI Key: CCNWSCATEBIHQY-UHFFFAOYSA-N
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Description

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a difluoromethoxyphenyl group, and an ethylhexyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-3-[4-(difluoromethoxy)phenyl]acrylonitrile. This intermediate is then reacted with 2-ethylhexylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the difluoromethoxyphenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(4-sulfamoylphenyl)prop-2-enamide
  • 2-cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)acrylamide

Uniqueness

Compared to similar compounds, 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2/c1-3-5-6-14(4-2)13-23-18(24)16(12-22)11-15-7-9-17(10-8-15)25-19(20)21/h7-11,14,19H,3-6,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWSCATEBIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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